2-(10-([1,1'-Biphenyl]-2-yl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(10-([1,1’-Biphenyl]-2-yl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that belongs to the family of anthracene derivatives. This compound is characterized by its unique structure, which includes an anthracene core, a biphenyl group, and a dioxaborolane moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-([1,1’-Biphenyl]-2-yl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps, starting with the preparation of the anthracene core. The anthracene core is then functionalized with a biphenyl group through a series of coupling reactions, such as Suzuki coupling, which involves the use of palladium catalysts and boronic acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-purity reagents and optimized reaction conditions is crucial to ensure the yield and purity of the final product. Techniques such as sublimation may be employed to purify the compound further .
Chemical Reactions Analysis
Types of Reactions
2-(10-([1,1’-Biphenyl]-2-yl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid
Major Products
The major products formed from these reactions include various substituted anthracene and biphenyl derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in intramolecular charge transfer (ICT) processes. The electron-donating triphenylamine group and the electron-accepting anthracene moiety facilitate this charge transfer, which is crucial for its fluorescence properties . The molecular docking approach has shown that the compound can target specific cellular structures, enhancing its potential for cellular imaging .
Comparison with Similar Compounds
Similar Compounds
- 4-(10-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)anthracen-9-yl)benzonitrile
- 4-(10-(3-(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile
- 4-(10-(3,5-di(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile
Uniqueness
Compared to these similar compounds, 2-(10-([1,1’-Biphenyl]-2-yl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits unique properties due to the presence of the dioxaborolane moiety. This moiety enhances its stability and reactivity, making it more suitable for specific applications such as OLEDs and cellular imaging .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[10-(2-phenylphenyl)anthracen-9-yl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29BO2/c1-31(2)32(3,4)35-33(34-31)30-27-20-12-10-18-25(27)29(26-19-11-13-21-28(26)30)24-17-9-8-16-23(24)22-14-6-5-7-15-22/h5-21H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUWBTXJLPINIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=C(C4=CC=CC=C24)C5=CC=CC=C5C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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